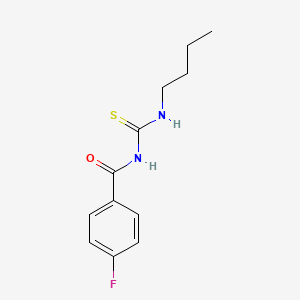

N-(butylcarbamothioyl)-4-fluorobenzamide

Description

N-(Butylcarbamothioyl)-4-fluorobenzamide is a thiourea derivative characterized by a fluorinated benzamide core linked to a butylcarbamothioyl group. This compound belongs to the benzoylthiourea family, which is renowned for its ability to coordinate with metal ions via sulfur, oxygen, and nitrogen donor atoms, forming stable complexes .

Key structural features include:

- 4-Fluorobenzamide backbone: Enhances electron-withdrawing effects and influences coordination chemistry.

Properties

IUPAC Name |

N-(butylcarbamothioyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2OS/c1-2-3-8-14-12(17)15-11(16)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEDFJJMCRMRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(butylcarbamothioyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with butyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

N-(butylcarbamothioyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of N-(butylcarbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In antifungal applications, it disrupts the cell membrane integrity of Cryptococcus neoformans, leading to cell death. The compound also inhibits key enzymes involved in the biosynthesis of essential cellular components, further contributing to its antifungal activity . In antiprotozoal research, it interferes with the metabolic pathways of Trypanosoma cruzi, inhibiting its growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-(Dimethylcarbamothioyl)-4-Fluorobenzamide

- Synthesis: Synthesized in 78% yield via reaction of 4-fluorobenzoyl chloride with dimethylthiourea, followed by crystallization in dichloromethane:ethanol .

- Physical Properties : White crystals, m.p. 130–132°C, molecular weight 226.3 g/mol .

- Coordination Chemistry : Acts as a bidentate ligand, forming square-planar Cu(II) and Ni(II) complexes with bond lengths indicative of electronic delocalization (e.g., C=S: 1.68–1.70 Å; C=O: 1.25–1.27 Å) .

- Electrochemical Behavior : Exhibits reversible redox peaks in cyclic voltammetry (e.g., Cu(II) complex: E₁/₂ = +0.52 V vs. Ag/AgCl) .

N-(Butylcarbamothioyl)-4-Fluorobenzamide

- Biological Activity : Demonstrates antifungal activity against Candida spp., with MIC values ranging from 250 to >1,000 µg/mL . The butyl chain may enhance membrane permeability compared to dimethyl analogs.

- Steric Effects : The longer butyl chain likely reduces coordination flexibility with metal ions compared to dimethyl derivatives, though experimental confirmation is needed.

Comparison with Other Benzamide Derivatives

N-(4-Bromophenyl)-4-Fluorobenzamide (14a)

- Synthesis : Prepared in >90% yield via reaction of 4-fluorobenzoyl chloride with 4-bromoaniline .

- Applications : Intermediate for imidoyl chloride synthesis, highlighting reactivity differences due to the bromophenyl substituent .

N-(2-(Diethylcarbamothioyl)ferrocenyl)-4-Fluorobenzamide (3c)

- Unique Feature : Incorporates a ferrocenyl group, enabling redox-active behavior.

- Coordination: Likely forms organometallic complexes, differing from purely organic analogs .

Structural and Functional Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.